molecular formula C22H19N7O2S B2913178 4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1211133-20-8

4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2913178
CAS RN: 1211133-20-8
M. Wt: 445.5
InChI Key: JOVWPAPLZPFAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H19N7O2S and its molecular weight is 445.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research into compounds with similar structural components has focused on the synthesis of new heterocyclic systems, which are crucial in medicinal chemistry for their diverse biological activities. For instance, the development of thiazolo and triazolo pyrimidines involves complex reactions that contribute to the discovery of new therapeutic agents. The synthesis of these heterocycles often includes steps like alkylation, cyclization, and substitution, aiming to explore the chemical space for novel bioactive molecules (Haiza et al., 2000).

Biological Activity Evaluation

Compounds featuring thiazole, triazolo, and pyrrol rings have been evaluated for a range of biological activities, including antimicrobial, antibacterial, and antitumor properties. This is indicative of the potential for compounds like the one to be used in the development of new pharmacological agents. For example, derivatives of thiazolopyrimidines and triazolopyrimidines have been synthesized and tested for their antimicrobial and antitumor activities, showcasing the therapeutic potential of such molecules (El-Bendary et al., 1998; Abdelhamid et al., 2007).

properties

IUPAC Name

4-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O2S/c1-15-19(32-22(24-15)28-12-5-6-13-28)21(30)23-11-14-31-18-10-9-17-25-26-20(29(17)27-18)16-7-3-2-4-8-16/h2-10,12-13H,11,14H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVWPAPLZPFAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

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